N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N~5~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienopyrazole core, and a pyrazole moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Attachment of the Pyrazole Moiety: The pyrazole moiety is attached through a condensation reaction involving 3,5-dimethyl-1H-pyrazole and suitable intermediates.
Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~5~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thienopyrazole moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N~5~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N~5~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE: is compared with other thienopyrazole derivatives and pyrazole-based compounds.
Uniqueness
Structural Uniqueness: The presence of both trifluoromethyl and pyrazole groups in the same molecule.
Functional Uniqueness: Its ability to undergo diverse chemical reactions and its potential bioactivity.
Properties
Molecular Formula |
C21H20F3N5OS |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H20F3N5OS/c1-12-9-14(3)28(26-12)11-13(2)25-19(30)17-10-16-18(21(22,23)24)27-29(20(16)31-17)15-7-5-4-6-8-15/h4-10,13H,11H2,1-3H3,(H,25,30) |
InChI Key |
PLJWRLZPKXLFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4)C |
Origin of Product |
United States |
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